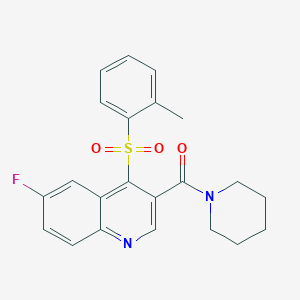

(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone” is a complex organic compound. It’s also known as 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, and 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole .

Synthesis Analysis

The synthesis of this compound involves a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The mass spectrum showed a m/z of 428.11 [M+H]+, calculated for C22H19ClFN3O: M+H 428.10 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . After completion of the reaction, the mixture was quenched with aqueous HCl, and the organic layer was separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .Aplicaciones Científicas De Investigación

Novel Derivatives as 5-HT1A Receptor Agonists

Research by Vacher et al. (1999) focused on the development of novel derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors. They found that incorporating a fluorine atom, as in the structure of (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone, resulted in enhanced 5-HT1A agonist activity, particularly when the fluorine was located at the C-4 position of the piperidine ring. This research suggests the potential use of these compounds in the treatment of depression (Vacher et al., 1999).

Anti-Tubercular Activities

Mefloquine derivatives, including those with structural similarities to this compound, have been studied for their anti-tubercular activities. Wardell et al. (2011) reported on the crystal structures and anti-tubercular activities of such compounds, indicating their potential as therapeutic agents against tuberculosis (Wardell et al., 2011).

Tubulin Polymerization Inhibitors

Compounds structurally related to this compound have been investigated for their role as tubulin polymerization inhibitors. Srikanth et al. (2016) found that certain quinoline derivatives demonstrated significant antiproliferative activity against various human cancer cell lines. These findings suggest the potential application of such compounds in cancer therapy (Srikanth et al., 2016).

Antibacterial Efficacy

Naeem et al. (2016) highlighted the synthesis and antibacterial activity of novel quinolone analogues, including structures similar to this compound. These compounds have shown enhanced activity against different bacterial diseases, with the variation at the C-6 and C-8 positions, such as the addition of a fluorine atom, being particularly effective (Naeem et al., 2016).

Fluorescence in Aqueous Media

Hirano et al. (2004) explored the novel stable fluorophore 6-methoxy-4-quinolone, demonstrating strong fluorescence in a wide pH range of aqueous media. This suggests potential applications of this compound in fluorescence-based biomedical analysis (Hirano et al., 2004).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential biological activities. The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is the modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .

Propiedades

IUPAC Name |

[6-fluoro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVNVLHGPKMDNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)

![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)

![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)

![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2818448.png)

![Diethyl 3-methyl-5-[(3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2818452.png)

![3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B2818455.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2818456.png)